2-Heptylfuran

Flavor chemistry Sensory evaluation Maillard volatiles

2-Heptylfuran (2-n-Heptylfuran) is a C11H18O alkylfuran characterized by a seven-carbon heptyl chain substituted at the furan ring's 2-position. It is classified as a heteroaromatic compound and a Maillard reaction product, formed during thermal processing of lipid-containing foods.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 3777-71-7
Cat. No. B1666270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptylfuran
CAS3777-71-7
Synonyms2-Heptylfuran;  Furan, 2-heptyl-; 
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=CO1
InChIInChI=1S/C11H18O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3
InChIKeyBHTUFJXTYNLISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptylfuran (CAS 3777-71-7): Baseline Physicochemical Profile for Sourcing Decisions


2-Heptylfuran (2-n-Heptylfuran) is a C11H18O alkylfuran characterized by a seven-carbon heptyl chain substituted at the furan ring's 2-position [1]. It is classified as a heteroaromatic compound and a Maillard reaction product, formed during thermal processing of lipid-containing foods [1]. The compound is a colorless to pale yellow liquid with a molecular weight of 166.26 g/mol, refractive index n20/D ~1.45, density ~0.863 g/mL at 25°C, and boiling point 209-210°C at 760 mmHg . It is assigned FEMA No. 3401 and JECFA No. 1492 as a flavoring agent [2], and is listed in the FDA EAFUS database for food use [3].

Why 2-Heptylfuran Cannot Be Substituted with Shorter-Chain Alkylfurans in Flavor and Biological Applications


Shorter-chain 2-alkylfurans, such as 2-pentylfuran (C9H14O) and 2-ethylfuran (C6H8O), differ fundamentally from 2-heptylfuran in odor quality, volatility (LogP), and biological activity. 2-Pentylfuran exhibits a green bean, buttery, vegetable odor with an odor threshold of 6 μg/kg [1], whereas 2-heptylfuran imparts green, fatty, lactonic, and roasted nutty notes with a taste threshold of 5.0 ppm [2]. The extended heptyl chain increases LogP to ~5.0, reducing water solubility and altering release kinetics in food matrices . Furthermore, 2-heptylfuran uniquely induces phase II detoxification enzymes and inhibits benzo[a]pyrene-induced tumorigenesis in vivo at doses ≥50 μmol, an activity not reported for 2-pentylfuran or 2-ethylfuran [3]. JECFA has also raised unresolved toxicological concerns specifically for furan-substituted aliphatic hydrocarbons, limiting the regulatory interchangeability of in-class compounds without individual safety evaluation [4]. Generic substitution therefore compromises both sensory fidelity and chemopreventive research validity.

Quantitative Differentiation Evidence for 2-Heptylfuran vs. Closest Alkylfuran Analogs


2-Heptylfuran vs. 2-Pentylfuran: Odor Quality and Threshold Differentiation

In a direct head-to-head comparison of odor-active volatiles in sheep meat, 2-pentylfuran exhibited an odor threshold (OT) of 6 μg/kg with a descriptor of 'green bean, butter, vegetable', whereas 2-heptylfuran was characterized by a distinct green, fatty, lactonic, and roasted nutty aroma with a taste threshold of 5.0 ppm [1]. The retention index (RI) for 2-heptylfuran on a DB-Wax column is 1,440, compared to 1,238 for 2-pentylfuran, reflecting its lower volatility and longer persistence in food matrices [2].

Flavor chemistry Sensory evaluation Maillard volatiles

2-Heptylfuran vs. 2-Ethylfuran: LogP and Volatility Differentiate Matrix Partitioning

The calculated LogP (octanol-water partition coefficient) for 2-heptylfuran is 5.03, compared to approximately 2.3 for 2-ethylfuran (calculated via XLogP3) . The vapor pressure of 2-heptylfuran is 0.245 mmHg at 25°C, whereas 2-ethylfuran is significantly more volatile with a vapor pressure >20 mmHg [1]. This difference translates to 2-heptylfuran being approximately 80-fold less volatile than 2-ethylfuran.

Physicochemical properties Flavor release Formulation

2-Heptylfuran Induces Phase II Detoxification Enzymes: A Unique Biological Activity

In an in vivo study using A/J mice, oral gavage administration of 2-n-heptylfuran at doses ranging from 11 to 90 μmol induced significant increases in glutathione S-transferase (GST) activity in liver, small bowel mucosa, and forestomach tissues [1]. At a 50 μmol dose, 2-heptylfuran also increased glutathione (GSH) levels in all four tissues examined (liver, lung, small bowel mucosa, forestomach) [1]. In a parallel carcinogenesis study, 2-heptylfuran inhibited benzo[a]pyrene-induced tumor multiplicity in the forestomach of mice with potency similar to that of 2-n-butylthiophene [1]. No comparable phase II enzyme induction or in vivo tumor inhibition has been reported for 2-pentylfuran or 2-ethylfuran.

Chemoprevention Toxicology Enzyme induction

Regulatory Acceptance: FEMA GRAS and JECFA Safety Evaluations

2-Heptylfuran is listed as FEMA GRAS No. 3401 (published in FEMA GRAS Publication 7) and JECFA No. 1492, having been evaluated at multiple JECFA meetings (65th, 69th, 76th, 86th) with a status of 'Evaluated - No safety concern' [1][2]. In contrast, JECFA has noted 'unresolved toxicological concerns' for furan-substituted aliphatic hydrocarbons as a class, stemming from the potential for epoxidation and ring opening to reactive intermediates [3]. 2-Pentylfuran (FEMA 3317) is also GRAS, but specific in vivo genotoxicity data remain limited, and the European Food Safety Authority (EFSA) has requested additional data for subgroup IV furan-substituted compounds including 2-heptylfuran [4].

Regulatory compliance Food safety Flavoring agents

Thermal Formation Specificity: 2-Heptylfuran as a 140°C Roasting Marker

In a study on thermal cooking of Ruditapes philippinarum soup, 2-heptylfuran and 3-ethyl-2,5-dimethyl pyrazine were identified as the most important volatiles produced only at 140°C, and were associated with cocoa and roasted nut odors [1]. At lower temperatures (120°C) and higher temperatures (160°C), 2-heptylfuran was not among the key differentiating volatiles. In contrast, 2-pentylfuran is commonly formed via lipid autoxidation at ambient temperatures (e.g., in soybean oil reversion) and is not specific to a narrow thermal window [2].

Thermal processing Maillard reaction Flavor precursors

Validated Application Scenarios for 2-Heptylfuran Based on Quantitative Evidence


Savory and Roasted Meat Flavor Formulations Requiring Green-Fatty-Roasted Nutty Notes

2-Heptylfuran is the alkylfuran of choice for recreating authentic roasted meat, nut, and cocoa flavor profiles. Its unique sensory descriptor—green, fatty, lactonic, oily, and roasted nutty with a meaty nuance—cannot be achieved with 2-pentylfuran (green bean, butter) or 2-ethylfuran (rubber, pungent) [1][2]. Use levels of 2-10 ppm in oils and fats, 3-15 ppm in dairy, and 5-25 ppm in snack foods leverage its high LogP (5.03) for sustained release from fatty matrices, whereas 2-ethylfuran would flash off .

Chemoprevention Research and Toxicology Studies on Dietary Anticarcinogens

For in vivo studies on benzo[a]pyrene-induced carcinogenesis, 2-heptylfuran is the only alkylfuran with documented inhibition of tumor multiplicity in the forestomach and lung of A/J mice [3]. It induces phase II detoxification enzymes (GST) and elevates glutathione levels at doses ≥50 μmol, activities not shared by 2-pentylfuran or 2-ethylfuran. Researchers requiring a furan-based chemopreventive agent with established in vivo activity must select 2-heptylfuran; alternative alkylfurans lack the necessary biological data.

Thermal Process Marker for Optimized Roasting (140°C) in Food Quality Control

2-Heptylfuran uniquely marks the 140°C thermal processing window associated with cocoa and roasted nut aroma development in seafood and meat soups [4]. Unlike 2-pentylfuran, which indicates ambient lipid oxidation and off-flavor (reversion flavor) in oils, 2-heptylfuran's formation is specific to Maillard reactions at controlled roasting temperatures. Food manufacturers can use 2-heptylfuran as a GC-MS quantitation marker to verify optimal roasting conditions have been achieved.

Analytical Reference Standard for GC-MS Quantification in Food Volatile Profiling

Due to its well-defined retention index (RI = 1,440 on DB-Wax), distinctive EI mass spectrum, and established presence in cooked meats, fried potatoes, roasted nuts, and tomatoes [5], 2-heptylfuran serves as a reliable reference standard for GC-MS volatile profiling. Its LogP-driven long retention time separates it from co-eluting shorter-chain alkylfurans, reducing quantification errors in complex food matrices [6].

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